molecular formula C11H17NO3 B123710 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol CAS No. 146062-58-0

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol

Cat. No.: B123710
CAS No.: 146062-58-0
M. Wt: 211.26 g/mol
InChI Key: DCYLRSYWXFRFOX-UHFFFAOYSA-N
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Description

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. This compound is known for its role as a reactant in the synthesis of Pioglitazone metabolites. It is characterized by its pyridine ring substituted with an ethyl group bearing a methoxymethoxy moiety and an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol typically involves the reaction of 2-pyridineethanol with 1-(Methoxymethoxy)ethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to dissolve the reactants and control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetaldehyde or 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetic acid.

    Reduction: Formation of 2-(5-(1-(Methoxymethoxy)ethyl)piperidin-2-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It plays a role in the synthesis of Pioglitazone metabolites, which are important in the treatment of diabetes.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. In the context of Pioglitazone metabolism, it acts as a precursor that undergoes enzymatic transformations to produce active metabolites. These metabolites then interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, to exert their therapeutic effects in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetaldehyde
  • 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetic acid
  • 2-(5-(1-(Methoxymethoxy)ethyl)piperidin-2-yl)ethanol

Uniqueness

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its role as a precursor in the synthesis of Pioglitazone metabolites further highlights its importance in medicinal chemistry.

Properties

IUPAC Name

2-[5-[1-(methoxymethoxy)ethyl]pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9(15-8-14-2)10-3-4-11(5-6-13)12-7-10/h3-4,7,9,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYLRSYWXFRFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCO)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 5-(1-methoxymethoxyethyl)-2-methylpyridine (21.0 g) and formalin (37% aq. HCHO, 14.1 g) was heated at 150° to 160° C. for 8 hours in a sealed tube. The reaction mixture was concentrated under reduced pressure and then the residue was subjected to silica gel column chromatography. A fraction eluted with chloroform-methanol (25:1, v/v) gave 2-[5-(1-methoxymethoxyethyl)-2-pyridyl]ethanol (7.8 g, yield: 32%) as oil.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One

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